N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-diethoxybenzamide
Description
Properties
CAS No. |
851403-74-2 |
|---|---|
Molecular Formula |
C24H28N2O6 |
Molecular Weight |
440.496 |
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide |
InChI |
InChI=1S/C24H28N2O6/c1-5-31-19-8-7-15(14-21(19)32-6-2)23(27)25-12-11-16-13-17-18(29-3)9-10-20(30-4)22(17)26-24(16)28/h7-10,13-14H,5-6,11-12H2,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
VPDDLMAOCQTQHR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC)OCC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Starting Material: Chloroquinoline Intermediate
The synthesis begins with 5,8-dimethoxy-2-chloroquinoline (8a ), prepared via cyclocondensation of 3,4-dimethoxyaniline with ethyl acetoacetate under acidic conditions. Chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃) at 80°C for 6 hours.
Formylation at Position 3
The chloroquinoline 8a undergoes formylation via Vilsmeier-Haack reaction:
- Conditions : Dimethylformamide (DMF, 1.2 equiv) and POCl₃ (1.5 equiv) in dichloromethane at 0°C, followed by hydrolysis with aqueous sodium acetate.
- Yield : 44% (yellow solid, m.p. 231°C).
Reaction Scheme :
$$
\text{8a} \xrightarrow[\text{DMF, POCl₃}]{\text{0°C → rt}} \text{5,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde}
$$
Reductive Amination to Introduce Ethylamine Side Chain
Conversion of Aldehyde to Ethylamine
The formyl group is converted to an ethylamine moiety via reductive amination:
- Reagents : Glycine ethyl ester hydrochloride (1.2 equiv), sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in methanol at 25°C.
- Workup : Neutralization with 1M HCl, extraction with ethyl acetate, and purification via silica gel chromatography.
Intermediate Characterization :
- 1H NMR (CDCl₃): δ 6.82 (s, 1H, quinoline-H), 4.12 (q, 2H, -CH₂NH-), 3.92 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).
- Yield : 68%.
Synthesis of 3,4-Diethoxybenzoic Acid
Ethoxylation of Protocatechuic Acid
Protocatechuic acid is diethylated using ethyl bromide (2.5 equiv) and potassium carbonate (K₂CO₃, 3.0 equiv) in acetone under reflux for 12 hours:
Acid Chloride Formation
The benzoic acid is activated via reaction with thionyl chloride (SOCl₂, 2.0 equiv) at 70°C for 3 hours:
- Workup : Excess SOCl₂ is removed under reduced pressure to yield 3,4-diethoxybenzoyl chloride as a colorless oil.
Amide Coupling to Assemble Final Product
Reaction Conditions
The ethylamine intermediate is coupled with 3,4-diethoxybenzoyl chloride (1.1 equiv) in anhydrous tetrahydrofuran (THF) using triethylamine (TEA, 2.0 equiv) as a base:
Final Product Characterization
- Appearance : Off-white solid.
- Melting Point : 158–160°C.
- 1H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–6.75 (m, 5H, aromatic), 4.15–3.80 (m, 14H, OCH₃, OCH₂CH₃).
- 13C NMR : δ 170.2 (C=O), 162.1 (quinoline-C2), 151.8–110.4 (aromatic carbons).
- Yield : 52%.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
A modified Bischler-Napieralski cyclization under microwave irradiation (150°C, 20 min) reduces reaction time from 12 hours to 30 minutes, improving yield to 61%.
Catalytic Hydrogenation
Palladium on carbon (Pd/C, 10 wt%) in methanol under H₂ (1 atm) reduces nitro intermediates during side-chain installation, achieving 78% yield with minimal byproducts.
Critical Analysis of Methodologies
| Step | Advantages | Limitations |
|---|---|---|
| Vilsmeier-Haack | High regioselectivity at C3 | Low yield (44%) due to over-oxidation |
| Reductive Amination | Mild conditions, functional group tolerance | Requires stoichiometric NaBH₃CN |
| Amide Coupling | High atom economy | Sensitive to moisture, necessitating anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core, potentially converting the oxo group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-diethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-diethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication or transcription. The methoxy and ethoxy groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with four analogues, emphasizing core scaffolds, substituents, pharmacological profiles, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Core Structural Variations: The target compound combines a quinolinone core with a benzamide group, distinct from the isoquinoline in ’s analogue and the benzodioxin-pyridine hybrid in ’s compound. Quinolinones and isoquinolines are both privileged scaffolds in medicinal chemistry, but their substitution patterns dictate receptor specificity. For instance, the 5,8-dimethoxy groups on the quinolinone may enhance blood-brain barrier penetration compared to the 3,4-dimethoxyphenyl substituents in the isoquinoline derivative .
Substituent Effects: Ethoxy vs. Halogenation: Etobenzanid () uses chlorine substituents for pesticidal activity, whereas the target compound lacks halogens, aligning it more with neurological applications .
Etobenzanid’s herbicidal activity underscores how substituent positioning (e.g., ethoxymethoxy vs. diethoxy) shifts bioactivity from pharmaceuticals to agrochemicals .
Biological Activity
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-diethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a quinoline derivative fused with a diethoxybenzamide moiety, suggest various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₅N₃O₄. The compound features several functional groups, including methoxy and ethoxy groups, which contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₃O₄ |
| Molecular Weight | 345.42 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Quinoline derivatives have been shown to inhibit the proliferation of various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular pathways related to cell survival and death.
- Mechanism of Action : The proposed mechanism involves the interaction of the compound with specific enzymes or receptors that are crucial for cancer cell growth and survival. For example, it may inhibit kinases involved in signal transduction pathways that promote cancer progression.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent:
- Inhibition of Inflammatory Mediators : Similar compounds have demonstrated the ability to reduce the production of pro-inflammatory cytokines and other mediators in vitro and in vivo. This suggests potential applications in treating inflammatory diseases.
- Case Study : In a study involving animal models of inflammation, derivatives of quinoline were found to significantly reduce inflammation markers compared to control groups.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties:
- Broad-Spectrum Activity : Compounds with similar structures have been reported to exhibit activity against a range of bacterial and fungal strains. The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or interference with metabolic processes.
Synthesis and Purification
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinoline Derivative : This step often includes cyclization reactions under acidic or basic conditions.
- Introduction of Ethoxy Groups : This may involve nucleophilic substitution reactions.
- Final Coupling : The final product is obtained through amide bond formation using coupling agents like EDCI or DCC in a suitable solvent.
Future Directions
Given its promising biological activities, further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To understand its interactions at the molecular level with specific biological targets.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the quinoline core followed by amide bond formation. Key steps include:
-
Quinoline Core Synthesis: Cyclization of substituted anilines with diketones under acidic conditions (e.g., polyphosphoric acid) to form the 1,2-dihydroquinolin-2-one scaffold. Methoxy groups at positions 5 and 8 are introduced via nucleophilic substitution or protection/deprotection strategies .
-
Amide Bond Formation: Coupling the quinoline-ethylamine intermediate with 3,4-diethoxybenzoic acid using carbodiimide-based reagents (e.g., EDCI) and catalysts (e.g., DMAP) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Reaction parameters:
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms substituent positions (e.g., methoxy, ethoxy) and the dihydroquinoline scaffold. Key signals:
- δ 2.8–3.2 ppm (m, CH₂ of ethyl linker).
- δ 6.5–8.0 ppm (aromatic protons).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error .
- Infrared Spectroscopy (IR): Confirms amide C=O stretch (~1650 cm⁻¹) and quinolinone C=O (~1700 cm⁻¹) .
- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding patterns (if single crystals are obtained) .
Advanced: How can researchers resolve contradictory data regarding the compound's biological activity across different assays?
Answer:
Contradictions may arise from assay-specific variables. Methodological solutions include:
- Assay Validation:
- Use standardized positive/negative controls (e.g., known kinase inhibitors for enzyme assays).
- Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
- Compound Integrity Testing:
- Structural Analog Comparison:
- Test derivatives (e.g., varying ethoxy/methoxy groups) to isolate structure-activity relationships (SAR) .
Advanced: What computational methods are suitable for predicting binding affinity and pharmacokinetic properties?
Answer:
-
Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonds with the quinolinone oxygen and hydrophobic contacts with ethoxy groups .
-
Quantitative Structure-Activity Relationship (QSAR): Train models using descriptors like LogP, polar surface area, and H-bond donors/acceptors from databases (e.g., PubChem) .
-
ADMET Prediction: Tools like SwissADME estimate:
Basic: What are the critical considerations for designing in vitro assays to evaluate biological activity?
Answer:
- Cell Line Selection: Use disease-relevant models (e.g., cancer cell lines for antiproliferative assays).
- Dose-Response Curves: Test a range of concentrations (1 nM–100 µM) to calculate IC₅₀ values. Include DMSO controls (<0.1% v/v) .
- Time-Dependent Effects: Monitor activity at 24, 48, and 72 hours to assess delayed responses .
- Mechanistic Studies: Combine with Western blotting (e.g., apoptosis markers) or flow cytometry (cell cycle analysis) .
Advanced: How can regioselectivity challenges during quinoline core synthesis be addressed?
Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., -OH groups) with tert-butyldimethylsilyl (TBS) before introducing methoxy substituents .
- Catalyst Optimization: Use Lewis acids (e.g., ZnCl₂) to direct cyclization regioselectivity .
- Reaction Monitoring: Employ LC-MS to track intermediate formation and adjust conditions in real time .
Basic: What strategies ensure compound stability under various storage conditions?
Answer:
-
Storage Conditions:
Form Temperature Solvent Stability Solid -20°C (desiccated) N/A >12 months Solution 4°C (dark) DMSO <1 month -
Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .
Advanced: What analytical approaches determine solubility and partition coefficient (LogP)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
